molecular formula C19H22ClN3O2 B3000317 (E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide CAS No. 1424625-84-2

(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide

Cat. No. B3000317
CAS RN: 1424625-84-2
M. Wt: 359.85
InChI Key: QXCHQJIEYPLQPS-UHFFFAOYSA-N
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Description

(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
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Scientific Research Applications

Versatile Synthesis of Quinolines and Fused Pyridines

Research highlights the versatility of enaminones in synthesizing quinolines and related fused pyridines through Vilsmeier formylation, demonstrating the compound's utility in creating structurally diverse heterocycles. This process is significant for developing novel compounds with potential applications in medicinal chemistry and material science (Hayes & Meth–Cohn, 1979).

Crystal Structure and Molecular Insights

The one-pot synthesis of enaminones has been explored, with studies detailing the synthesis protocol and chemical features of β-enaminones, further supported by NMR and X-ray diffraction techniques. This research provides valuable insights into the structural and electronic properties of enaminones, suggesting their potential in designing materials with specific optical and electronic characteristics (Barakat et al., 2020).

Anticonvulsant Properties of Enaminones

Investigations into the anticonvulsant properties of enaminones reveal their potential in developing new therapeutic agents. The structural analysis and identification of hydrogen bonding patterns in anticonvulsant enaminones underscore the importance of molecular structure in their pharmacological activity, offering a path towards novel anticonvulsant drugs (Kubicki et al., 2000).

Catalysis and Synthetic Applications

Studies demonstrate the catalytic potential of enaminones in intramolecular reactions, highlighting their role in synthesizing complex organic molecules with high enantioselectivity. This research supports the application of enaminones in organic synthesis, particularly in constructing molecules with chiral centers, which is crucial for the pharmaceutical industry (Yang et al., 2009).

Novel Derivatives and Biological Activity

The synthesis and characterization of novel enaminone derivatives have been explored, with some studies focusing on their potential biological activities. This includes investigations into their antitumor and antimicrobial effects, suggesting that enaminones and their derivatives could serve as leads in the development of new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14-4-6-17(25-14)16(23-10-2-3-11-23)13-22-19(24)7-5-15-8-9-21-18(20)12-15/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,22,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHQJIEYPLQPS-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C=CC2=CC(=NC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC(=NC=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.